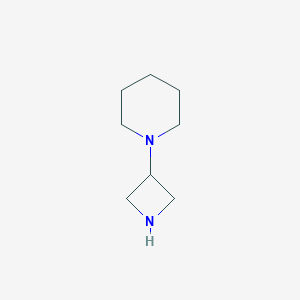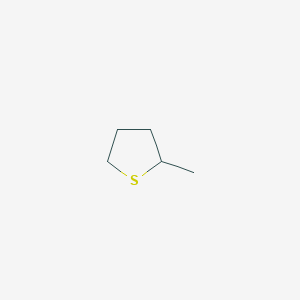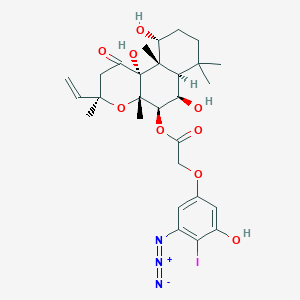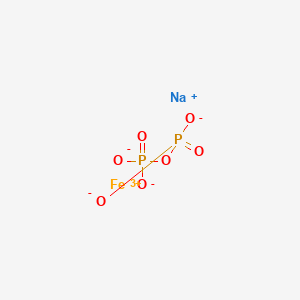
ロピバカインメシル酸塩
概要
説明
ロピバカインメシル酸塩は、アミノアミド系に属する局所麻酔薬です。これは、区域麻酔と疼痛管理に一般的に使用されます。 この化合物は、ブピバカインなどの他の局所麻酔薬と比較して、持続時間の長さと心毒性の低さが知られています .
製法
合成経路と反応条件
ロピバカインメシル酸塩は、2,6-ジメチルアニリンから始まる一連の化学反応によって合成されます。 反応条件は、一般的に有機溶媒と触媒の使用を含み、反応を促進します .
工業生産方法
工業的な設定では、ロピバカインメシル酸塩の製造には、自動化された反応器を使用した大規模な化学合成が含まれます。 このプロセスには、最終製品の純度と品質を保証するための結晶化や濾過などの精製工程が含まれます .
科学的研究の応用
Ropivacaine Mesilate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of local anesthetics.
Biology: Investigated for its effects on nerve cells and pain pathways.
Medicine: Widely used in clinical settings for regional anesthesia and pain management.
Industry: Employed in the development of sustained-release formulations for prolonged analgesic effects
作用機序
ロピバカインメシル酸塩は、神経インパルス生成と伝導を阻害することによって機能します。神経の電気的興奮の閾値を上昇させ、神経インパルスの伝播を遅らせ、活動電位の立ち上がり速度を低下させます。 これは、神経細胞膜のナトリウムチャネルを通るナトリウムイオン流入を阻害することによって達成されます .
生化学分析
Biochemical Properties
Ropivacaine mesylate is an effective sodium channel blocker . It exerts its effects by reversibly inhibiting the influx of sodium ions, thereby causing a block in nerve fiber impulse conduction . Ropivacaine mesylate is also an inhibitor of K2P (two-pore domain potassium channel) TREK-1, with an IC50 value of 402.7 μM in COS-7 cell membranes .
Cellular Effects
Ropivacaine mesylate has been shown to inhibit the proliferation and migration of various types of cells, including lung cancer cells . It induces cell cycle arrest in the G0/G1 phase, apoptosis, oxidative stress, and mitochondrial dysfunction in PC12 cells . Moreover, ropivacaine mesylate decreases the phosphorylated levels of STAT3 at Ser727 and downregulates the expression of the STAT3 upstream gene IL-6 .
Molecular Mechanism
Ropivacaine mesylate blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential . It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .
Temporal Effects in Laboratory Settings
Ropivacaine mesylate has been shown to have a bimodal profile in plasma concentration-time curves, indicating that it is slowly released from the Ropivacaine oil delivery depot (RODD) . The Tmax (time to reach maximum concentration) in the RODD groups was longer than that in the ropivacaine hydrochloride injection (RHI) group .
Dosage Effects in Animal Models
In animal models, the effects of ropivacaine mesylate vary with different dosages . For instance, a study found that a single-needle injection of RODD containing 24 mg of ropivacaine mesylate was optimal for three subjects, and the range of nerve block was 42.5±20.8 mm .
Metabolic Pathways
Ropivacaine mesylate is metabolized to 2’,6’-pipecoloxylidide (PPX), 3’-hydroxyropivacaine (3’-OH Rop), and 4’-hydroxyropivacaine (4’-OH Rop) by hepatic P450 . CYP3A4 is involved in producing PPX, and CYP1A2 is involved in the formation of 3’-OH Rop in human hepatic microsomes .
Transport and Distribution
Ropivacaine mesylate is administered via subcutaneous injection . It is slowly released from the Ropivacaine oil delivery depot (RODD), which is composed of 2% ropivacaine, 4% benzyl alcohol, 30% benzyl benzoate, and approximately 64% soybean oil .
Subcellular Localization
Given its role as a sodium channel blocker, it is likely to be localized in the cell membrane where it can interact with sodium channels .
準備方法
Synthetic Routes and Reaction Conditions
Ropivacaine Mesilate is synthesized through a series of chemical reactions starting from 2,6-dimethylanilineThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of Ropivacaine Mesilate involves large-scale chemical synthesis using automated reactors. The process includes purification steps such as crystallization and filtration to ensure the final product’s purity and quality .
化学反応の分析
反応の種類
ロピバカインメシル酸塩は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてヒドロキシル化代謝物を生成することができます。
還元: 還元反応は、脱アルキル化生成物の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、尿中に排泄されるヒドロキシル化および脱アルキル化代謝物があります .
科学研究における用途
ロピバカインメシル酸塩は、科学研究において幅広い用途があります。
化学: 局所麻酔薬の挙動を研究するためのモデル化合物として使用されます。
生物学: 神経細胞と痛みの経路への影響が調査されています。
医学: 区域麻酔と疼痛管理のために臨床設定で広く使用されています。
類似化合物との比較
類似化合物
ブピバカイン: 強力な麻酔効果で知られていますが、心毒性が高いです。
リドカイン: 広く使用されていますが、ロピバカインメシル酸塩と比較して作用時間が短いです。
メピバカイン: 構造は似ていますが、薬物動態特性が異なります .
独自性
ロピバカインメシル酸塩は、心毒性が低く、作用時間が長いことで独特です。 これは、多くの臨床用途において、副作用のリスクを低く抑えながら効果的な疼痛緩和を提供するため、好ましい選択肢となっています .
特性
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTSIOMXZOPKAF-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854056-07-8 | |
| Record name | Ropivacaine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROPIVACAINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


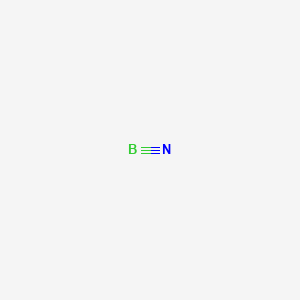
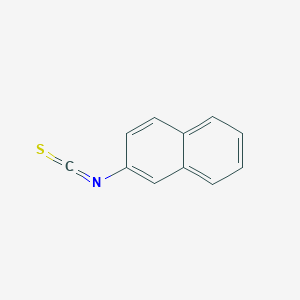
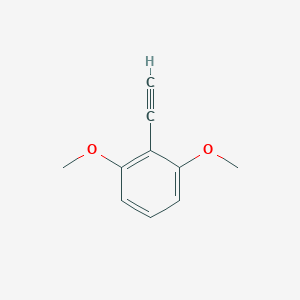

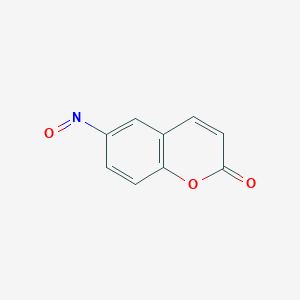
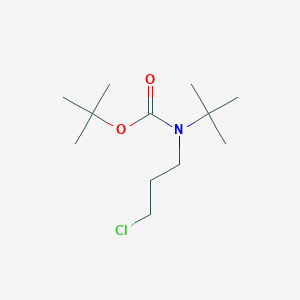
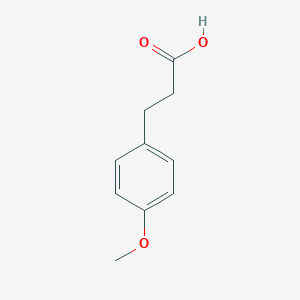
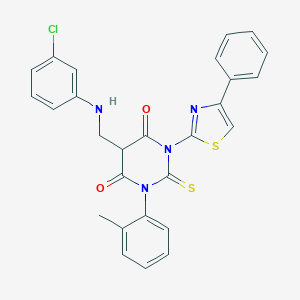
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
